molecular formula C20H25NO6 B11141235 N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine

N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine

Cat. No.: B11141235
M. Wt: 375.4 g/mol
InChI Key: YOLYINFGKPLKAG-UHFFFAOYSA-N
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Description

N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The chromen-2-one scaffold is a versatile structure that can be modified to enhance its biological properties, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine typically involves the condensation of 7-methoxy-4-methylcoumarin with norleucine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine stands out due to its unique combination of the chromen-2-one scaffold with the norleucine moiety. This structural modification enhances its biological activity and specificity compared to other similar compounds. The presence of the norleucine group also improves its solubility and bioavailability, making it a more effective therapeutic agent .

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

2-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoylamino]hexanoic acid

InChI

InChI=1S/C20H25NO6/c1-4-5-6-16(19(23)24)21-18(22)10-9-15-12(2)14-8-7-13(26-3)11-17(14)27-20(15)25/h7-8,11,16H,4-6,9-10H2,1-3H3,(H,21,22)(H,23,24)

InChI Key

YOLYINFGKPLKAG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)CCC1=C(C2=C(C=C(C=C2)OC)OC1=O)C

Origin of Product

United States

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